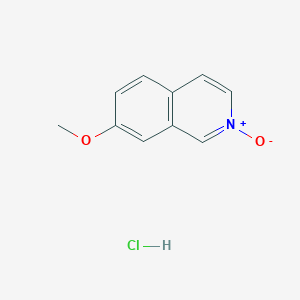
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide is a chemical compound with the molecular formula C8H11BrN2O2. It belongs to the class of pyridazinium-based ionic liquids, which are known for their interesting properties such as low volatility, non-flammability, and high thermal and chemical stability . These properties make pyridazinium-based ionic liquids attractive for various industrial applications, including corrosion inhibition .
Métodos De Preparación
The synthesis of Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide typically involves the reaction of pyridazine with ethyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature of around 60-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide has several scientific research applications, including:
Corrosion Inhibition: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Electrochemistry: The compound is used in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity and stability.
Mecanismo De Acción
The mechanism of action of Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide as a corrosion inhibitor involves its adsorption onto the metal surface. The compound forms a protective layer that prevents the metal from coming into contact with corrosive agents, such as acids or salts. This adsorption process follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface .
Comparación Con Compuestos Similares
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide can be compared with other similar compounds, such as:
1-decylpyridazin-1-ium iodide: (DPI)
1-tetradecylpyridazin-1-ium iodide: (TPI)
These compounds also exhibit corrosion inhibition properties and are used in similar applications. this compound is unique due to its specific molecular structure, which provides enhanced stability and adsorption efficiency .
Propiedades
IUPAC Name |
ethyl 2-pyridazin-1-ium-1-ylacetate;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O2.BrH/c1-2-12-8(11)7-10-6-4-3-5-9-10;/h3-6H,2,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXBBIVRRPTPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=N1.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444085 |
Source


|
| Record name | Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7593-58-0 |
Source


|
| Record name | Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(5,6,7,8-Tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)aniline;hydrobromide](/img/structure/B8094777.png)

![(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate](/img/structure/B8094791.png)

![[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine;hydrobromide](/img/structure/B8094809.png)
![2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine;hydrochloride](/img/structure/B8094812.png)




![1-[1-(4-Bromophenyl)vinyl]pyridinium](/img/structure/B8094883.png)
![1-[1-(3-Bromophenyl)vinyl]pyridinium](/img/structure/B8094885.png)
![1-[1-(4-Chlorophenyl)vinyl]pyridinium](/img/structure/B8094892.png)
![1-[1-(2-Chlorophenyl)vinyl]pyridinium](/img/structure/B8094900.png)
